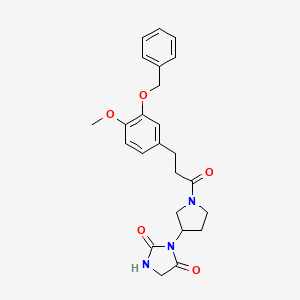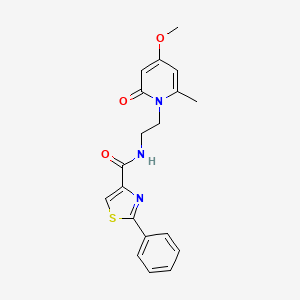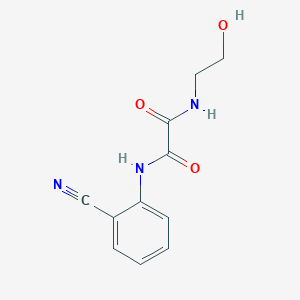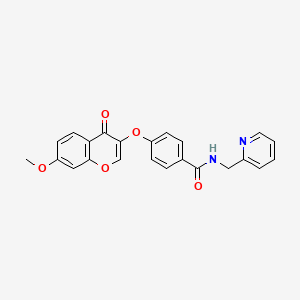
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Synthesis
Research has focused on the design and synthesis of thiazolidine-2,4-diones and related compounds, demonstrating their potential in medicinal chemistry. For instance, Oguchi et al. (2000) developed a series of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity and their effect on insulin-induced adipocyte differentiation. This highlights the compound's potential application in diabetes research (Oguchi et al., 2000). Similarly, Kim et al. (2004) synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, assessing their hypoglycemic and hypolipidemic activities in diabetic mice (Kim et al., 2004).
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of derivatives have been explored, indicating their potential in cancer and oxidative stress research. For example, Kuznietsova et al. (2013) found that certain dihydropyrrol and maleimide derivatives could reduce the total area of colon tumors in rats, offering insights into their protective effects against chemically induced carcinogenesis (Kuznietsova et al., 2013).
Antiviral and Antibacterial Applications
Compounds have been studied for their potential antiviral and antibacterial properties. Galal et al. (2010) synthesized benzofuran-transition metal complexes, showing significant HIV inhibitory activity, suggesting their potential in antiviral research (Galal et al., 2010). Vartale et al. (2008) explored the synthesis of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones for their antibacterial activity, highlighting their relevance in developing new antibacterial agents (Vartale et al., 2008).
Electroluminescent Materials
Investigations into low-molecular-weight compounds related to 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione have potential applications in electroluminescent layers for organic light-emitting devices. Dobrikov et al. (2011) synthesized new compounds and examined their photophysical properties, suggesting their use in electroluminescent structures (Dobrikov et al., 2011).
Future Directions
properties
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-7-17(13-21(20)32-16-18-5-3-2-4-6-18)8-10-22(28)26-12-11-19(15-26)27-23(29)14-25-24(27)30/h2-7,9,13,19H,8,10-12,14-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRWSGOXFHPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)


![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B2916478.png)


![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2916484.png)
![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2916486.png)
![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2916491.png)
